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Compound of Interest |

Dimethyl 2,2-
Compound Name:
dimethylpentanedioate
CAS No.: 13051-32-6
Cat. No.: B080528
\ 7

Compound Identity & Significance

Dimethyl 2,2-dimethylpentanedioate is a critical diester intermediate used in the synthesis of
gem-dimethyl-substituted pharmaceutical analogs. Its structural asymmetry—distinguished by a
quaternary carbon at the

-position relative to one ester group and a methylene chain at the other—presents a unique
spectroscopic signature essential for distinguishing it from its symmetric isomer, dimethyl 3,3-
dimethylpentanedioate.

Attribute Details

IUPAC Name Dimethyl 2,2-dimethylpentanedioate

Common Name

Dimethyl 2,2-dimethylglutarate

CAS Registry Number 13051-32-6

Molecular Formula

Molecular Weight 188.22 g/mol

Precursor 2,2-Dimethylglutaric acid (CAS 681-57-2) or

Anhydride (CAS 2938-48-9)
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Synthesis & Purification Protocol

To ensure the integrity of the spectroscopic data presented below, the compound must be
synthesized with high regiochemical purity. The most robust method involves the methanolysis
of 2,2-dimethylglutaric anhydride, which prevents the formation of unwanted regioisomers
common in direct alkylation strategies.

Optimized Protocol: Anhydride Ring Opening

e Reagents: 3,3-dimethyldihydro-2H-pyran-2,6(3H)-dione (2,2-Dimethylglutaric anhydride),
Methanol (anhydrous), Trimethylsilyl chloride (TMSCI).

o Mechanism: Acid-catalyzed nucleophilic acyl substitution. TMSCI generates anhydrous HCI
in situ, driving the esterification of the ring-opened acid.

Step-by-Step Workflow:

 Dissolution: Dissolve 20.0 g (141 mmol) of 2,2-dimethylglutaric anhydride in 140 mL of
anhydrous methanol under nitrogen.

» Activation: Add TMSCI (7.64 g, 70.3 mmol) dropwise. Note: Exothermic reaction; control
temperature.

o Reflux: Heat the mixture to 60°C for 3.5 hours.
o Workup: Concentrate in vacuo to remove solvent and volatiles.
o Neutralization: Dissolve residue in EtOAc, wash with saturated

(to remove any unreacted acid), then brine.

 Purification: Dry over

, filter, and concentrate. Distillation (bp ~85°C at 0.5 mmHg) yields the pure diester.

Start: 2,2-Dimethylglutaric Anhydride Add MeOH + TMSCI Reaction: 60°C, 3.5h ‘Workup: Conc. -> EtOAc -> NaHCO3 Wash Final Product: Dimethyl 2,2-dimethylpentanedioate
(CAS 2938-48-9) (In situ HCI generat tion) Ring Opening + Esterification (Removes Acid) (>98% Purity)

© 2026 BenchChem. All rights reserved. 2/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b080528?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Click to download full resolution via product page

Figure 1: Synthesis workflow via anhydride methanolysis ensuring high regiochemical purity.

Spectroscopic Profile

The following data establishes the "“fingerprint" of the molecule. The key to validating this
structure is the absence of symmetry in the NMR signals, contrasting with the 3,3-dimethyl
isomer.

A. Nuclear Magnetic Resonance (NMR)
H NMR (400 MHz,

)

The proton spectrum is characterized by two distinct methylene triplets and two distinct
methoxy environments (though often overlapping).
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Chemical Shift
(

» Ppm)

Multiplicity

Integration

Assignment

Structural
Context

3.66

Singlet (s)

3H

(C5)

Ester methoxy
(distal to gem-
dimethyl).

3.64

Singlet (s)

3H

(C1)

Ester methoxy
(proximal to

gem-dimethyl).

2.32

Triplet (t)

2H

-methylene to

C5-carbonyl.

Hz.[1]

1.88

Triplet (t)

2H

-methylene
(adjacent to

guaternary C2).

Hz.[1]

1.19

Singlet (s)

6H

Gem-dimethyl
group (shielded
by quaternary
center).

Expert Insight (Differentiation):

e Vs. 3,3-Isomer: The 3,3-dimethyl isomer (MeOOC-

-COOMe) would show two singlets for the methylene groups (isolated by the quaternary
carbon) at ~2.4 ppm. The presence of triplets at 2.32 and 1.88 ppm in the 2,2-isomer
confirms the contiguous
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spin system.

C NMR (100 MHz,

)

The carbon spectrum confirms the non-equivalence of the carbonyls.

Shift (
Type Assignment Notes
» Ppm)

Hindered ester
177.8 C=0 (C1) carbonyl (adjacent to
quaternary C).

Unhindered ester

173.9 C=0 (C5)
carbonyl.
Methoxy carbons
51.6 (may resolve into two
peaks: 51.6, 51.4).
Quaternary carbon
41.2 C2 carrying gem-
dimethyls.
Methylene adjacent to
34.8 C3
quaternary C.
Methylene adjacent to
29.7 C4
carbonyl.
Gem-dimethyl
25.1
carbons.

B. Infrared Spectroscopy (FT-IR)

The IR spectrum is dominated by ester functionalities and aliphatic stretches.

e 1735-1745cm
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(Strong): C=0 stretching. Often appears as a broadened or split band due to the two
chemically distinct ester environments.

e 2950 - 2980 cm

(Medium): C-H stretching (asymmetric/symmetric methyl and methylene).

e 1150 -1250 cm

(Strong): C-O-C stretching (ester linkage).

e 1460 - 1475 cm

: C-H bending (scissoring) of methylene/methyls.

C. Mass Spectrometry (GC-MS)

e Molecular lon (

): m/z 188 (Weak or absent, typical for aliphatic esters).

e Base Peak: m/z 129 or 157.
o Fragmentation Pattern:
o m/z 157 (

): Loss of methoxy group (
).

o m/z 129 (

). Loss of carbomethoxy group (
).

o m/z 88: McLafferty rearrangement product characteristic of esters with

-hydrogens (available on the C4 position relative to C1 carbonyl).
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Logical Validation (Self-Check)

To verify your sample is the correct isomer:
o Check the Methylene Region (1.8 - 2.4 ppm): Do you see triplets?

o Yes: Itis the 2,2-dimethyl isomer (contiguous
).
o No (Singlets): It is the 3,3-dimethyl isomer (isolated
groups).
e Check the Carbonyls (

C NMR):

o Do you see two distinct carbonyl signals (~4 ppm apart)?
o Yes: Asymmetry confirmed (2,2-isomer).

o No (Single peak): Symmetry confirmed (3,3-isomer).

Unknown Sample
(Dimethyl dimethylpentanedioate)

:

1H NMR Analysis
(Methylene Region)

VRN

Result: Singlets Result: Triplets
(Isolated CH2) (Coupled CH2-CH2)

Identify: 3,3-Isomer Identify: 2,2-Isomer

(Symmetric) (Target Compound)
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Figure 2: Decision tree for distinguishing 2,2-dimethyl vs. 3,3-dimethyl isomers via NMR.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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